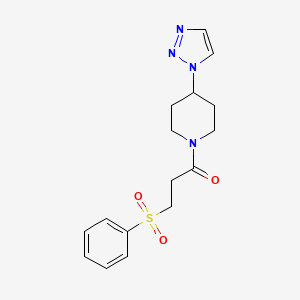
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one” is a derivative of 1,2,4-triazole . It is a heterocyclic compound containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of this compound involves the creation of novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound was confirmed by various spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 110–113 °C . The IR spectrum shows peaks at 3103.3 (C-H, aromatic), 2973.0 (C-H, aliphatic), 1692.8 (C = O, ketones), 1583.1 (C = N stretch, aromatic), 1287.8 (C–N stretch, aromatic), 1012.4 (Ar-Br) .Aplicaciones Científicas De Investigación
Cytochrome P450 Enzyme Interaction
Research has identified the involvement of cytochrome P450 and other enzymes in the oxidative metabolism of compounds with structural similarities to "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one". For example, compounds like Lu AA21004 are metabolized in the liver via cytochrome P450 enzymes, highlighting the significance of these compounds in pharmacokinetic studies (Hvenegaard et al., 2012).
Polymorphism Control and Solution Structures
The control of polymorphism in the crystallization of similar compounds has been studied to optimize their pharmaceutical formulations. Research on ASP3026, a compound structurally related to "this compound", demonstrates the impact of crystallization temperatures and solvents on obtaining desired polymorphs, which is crucial for the drug's bioavailability and stability (Takeguchi et al., 2015).
Antimicrobial Activity
Several derivatives of structurally similar compounds have been synthesized and evaluated for their antimicrobial activity against various pathogens. These studies provide a foundation for the development of new antimicrobial agents, highlighting the therapeutic potential of such compounds in combating infections (Vinaya et al., 2009).
Sulfomethylation and Chelate Formation
The sulfomethylation of compounds containing the piperazine moiety offers a route to synthesize mixed-side-chain macrocyclic chelates. This chemical modification enhances the compound's ability to form chelates with metals, which could be useful in the development of diagnostic and therapeutic agents, especially in the context of medical imaging (Westrenen & Sherry, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-16(8-13-24(22,23)15-4-2-1-3-5-15)19-10-6-14(7-11-19)20-12-9-17-18-20/h1-5,9,12,14H,6-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVFAHOGFVLHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

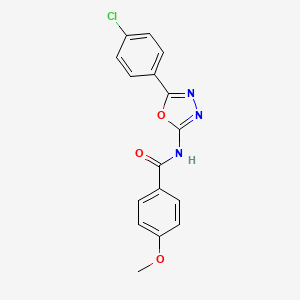
![N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2611469.png)
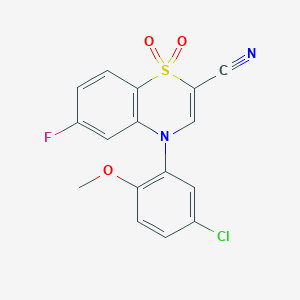
![2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2611472.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide](/img/structure/B2611475.png)
![[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine](/img/structure/B2611476.png)
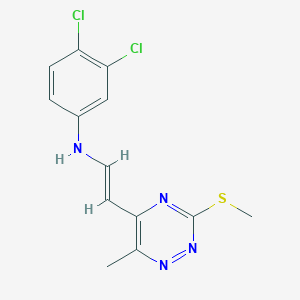
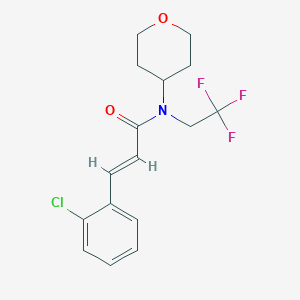
![(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2611480.png)
![7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2611481.png)
![7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole](/img/structure/B2611489.png)
![Methyl 2-[8-(furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2611490.png)
